DMNPE-Caged ATP Diammonium Salt: Mechanistic Insights and Protocols for Spatiotemporal Control of Purinergic Signaling
DMNPE-Caged ATP Diammonium Salt: Mechanistic Insights and Protocols for Spatiotemporal Control of Purinergic Signaling
Executive Summary
In the study of fast-acting purinergic receptors (such as P2X and P2Y families) and the development of ATP-fueled bionanodevices, standard mechanical perfusion systems often fall short. A typical fast-perfusion system achieves a 20–80% solution exchange in 30 to 80 milliseconds[1]. For receptors like P2X3, which exhibit activation rise times of approximately 20 milliseconds, this mechanical delay obscures the true kinetic properties of the ion channel[1].
To bypass this limitation, researchers utilize photolabile nucleotide analogs—specifically, caged compounds. DMNPE-caged ATP diammonium salt is a biologically inert derivative of ATP that, upon exposure to ultraviolet (UV) light, rapidly releases bioactive ATP. As a Senior Application Scientist, I have structured this guide to provide a comprehensive understanding of the physicochemical properties, photolysis mechanisms, and self-validating experimental protocols required to successfully implement DMNPE-caged ATP in your assays.
Chemical Profile and Quantitative Specifications
DMNPE-caged ATP is engineered by esterifying the terminal gamma-phosphate of ATP with a 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) blocking group[2]. This modification completely abolishes the molecule's ability to bind to purinergic receptors or act as a substrate for ATPases until the cage is photolytically cleaved.
Table 1: Physicochemical Properties of DMNPE-Caged ATP Diammonium Salt
| Property | Specification | Operational Significance |
| Chemical Name | Adenosine 5'-triphosphate P"-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ester diammonium salt | The DMNPE group provides superior absorption at ~360 nm compared to standard NPE cages[2]. |
| Molecular Weight | 750.44 g/mol (Base) | Crucial: Batch-specific MW varies due to hydration. Always recalculate molarity based on the Certificate of Analysis (CoA). |
| Formula | C₂₀H₂₇N₆O₁₇P₃ · 2NH₃ | Diammonium salt form ensures optimal aqueous solubility for physiological buffers. |
| Quantum Yield | 0.07 (at ~347–355 nm) | Dictates the efficiency of photolysis; requires high-intensity flash lamps or lasers to achieve a sufficient concentration jump[3]. |
| Molar Extinction | ~4300 L/mol/cm | High absorption cross-section ensures efficient photon capture during the UV flash[3]. |
| Storage | -20°C (Powder), Protect from light | Prevents spontaneous hydrolysis. Solutions should be aliquoted and stored at -80°C[4]. |
Mechanistic Principles of Photolysis
The efficacy of DMNPE-caged ATP relies on the precise quantum mechanics of the photoremovable protecting group. When the DMNPE moiety is irradiated with UV light (optimally between 355 nm and 370 nm), the 2-nitro group absorbs the photon energy[2][3].
This excitation triggers an intramolecular rearrangement, forming a transient aci-nitro intermediate[5][6]. The decay of this intermediate is the rate-limiting step of the reaction. As the intermediate collapses, the ester bond at the gamma-phosphate is cleaved, releasing the free, biologically active ATP and a 2-nitrosoacetophenone derivative byproduct[6]. Because the release occurs on a millisecond timescale, it creates a near-instantaneous "concentration jump" of ATP directly at the receptor binding sites, enabling the precise measurement of channel gating kinetics[1][7].
Figure 1: The photochemical cleavage pathway of DMNPE-caged ATP upon UV irradiation.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility in your electrophysiological or bionanodevice assays, the following protocols incorporate built-in validation steps. The most critical failure point in caged-compound experiments is the presence of background "free" ATP due to spontaneous hydrolysis during storage, which can pre-desensitize receptors before the UV flash is even applied[1].
Protocol 1: Preparation of Working Solutions and Background Scavenging
Objective: Formulate a 100 µM working solution of DMNPE-caged ATP while eliminating trace free ATP.
-
Calculate Batch-Specific Mass: Check the CoA for the exact molecular weight (accounting for water of hydration). Dissolve the powder in ddH₂O or standard extracellular buffer (e.g., ACSF) to create a 10 mM stock solution. Note: Sonication may be required to achieve complete dissolution[4].
-
Aliquot and Freeze: Immediately divide the stock into single-use aliquots (e.g., 10 µL) in light-blocking amber tubes and store at -80°C.
-
Prepare Working Dilution: On the day of the experiment, dilute the stock to the target concentration (typically 100 µM to 1 mM) in your recording buffer[1][8].
-
The Causality Step (Apyrase Addition): Add Apyrase (0.2 units/mL) to the working solution and incubate for 5 minutes.
-
Why? Apyrase is a highly active diphosphohydrolase that degrades trace amounts of spontaneously liberated free ATP into AMP. Because DMNPE-caged ATP is protected at the gamma-phosphate, it is completely resistant to apyrase degradation. This ensures your baseline free ATP concentration is absolute zero, preventing receptor desensitization[1].
-
Protocol 2: UV Flash Photolysis and Whole-Cell Patch-Clamp Recording
Objective: Execute a synchronized concentration jump to measure fast P2X/P2Y receptor kinetics.
-
System Calibration: Position a Xenon flash-lamp system (e.g., Rapp OptoElectronic) or a 355 nm UV laser so the optical fiber is approximately 1 mm from the target cell[1]. Calibrate the flash duration (typically 1–2 ms) to deliver sufficient energy (e.g., ~26 mW/mm²) to achieve >10% uncaging efficiency per flash[7].
-
Cell Perfusion: Establish a whole-cell patch-clamp configuration. Perfuse the cell with the Apyrase-treated 100 µM DMNPE-caged ATP solution in complete darkness (or under red-light illumination) to prevent premature photolysis.
-
Equilibration: Allow 30–60 seconds for the caged compound to fully equilibrate in the bath surrounding the cell. Monitor the holding current; a stable baseline validates that the apyrase successfully scavenged any free ATP[1].
-
Photostimulation: Trigger the UV flash.
-
Data Acquisition: Record the fast inward currents. You should observe 20–80% rise times in the range of ~20 ms for fast receptors like P2X3, confirming that the chemical release outpaced mechanical perfusion limits[1].
Figure 2: Step-by-step experimental workflow for validating and executing caged-ATP electrophysiology.
Advanced Applications: Bionanodevices and Two-Photon Uncaging
Beyond standard electrophysiology, DMNPE-caged ATP is highly valuable in emerging fields:
-
Bionanodevices: In engineered microfluidic systems utilizing kinesin motor proteins and microtubules, continuous ATP hydrolysis depletes fuel rapidly. DMNPE-caged ATP acts as a stable, localized energy reserve. Researchers can trigger active transport on demand by uncaging the ATP with targeted UV light, effectively turning the biological motors "on" and "off"[3].
-
Two-Photon Microscopy: For deep-tissue targeting (e.g., in intact brain slices or Drosophila antennal lobes), DMNPE-caged ATP can be uncaged using two-photon illumination at 690 nm. This allows for sub-femtoliter resolution of ATP release, enabling the mapping of purinergic connectivity at the single-synapse level[9].
References
-
Fisher Scientific. "Invitrogen™ DMNPE-caged ATP (Adenosine 5'-Triphosphate, P3-(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl) Ester, Disodium Salt)." Fisher Scientific. Available at:[Link]
-
LSU Scholarly Repository. "Purification and structural characterization of caged DNA oligonucleotides." Louisiana State University. Available at:[Link]
-
National Institutes of Health (NIH). "Optical control of purinergic signaling." PMC. Available at:[Link]
-
Wiley-VCH. "Photoremovable Protecting Groups Used for the Caging of Biomolecules." Dynamic Studies in Biology. Available at:[Link]
-
Instras. "Caged ATP—Fuel for Bionanodevices." IEEE Transactions on Advanced Packaging. Available at:[Link]
-
Harvard DASH. "Connectivity and computations in higher-order olfactory neurons in Drosophila." Harvard University. Available at:[Link]
-
Taylor & Francis. "Functional characterization of P2X3 receptors fused with fluorescent proteins." Channels. Available at:[Link]
-
bioRxiv. "Lipid Accumulation Induced by APOE4 Impairs Microglial Surveillance of Neuronal-Network Activity." Cold Spring Harbor Laboratory. Available at:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Invitrogen DMNPE-caged ATP (Adenosine 5'-Triphosphate, P3-(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl) Ester, Disodium Salt) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 3. nathan.instras.com [nathan.instras.com]
- 4. DMNPE-caged ATP diammonium salt | TargetMol [targetmol.com]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Optical control of purinergic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. dash.harvard.edu [dash.harvard.edu]
